(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid is commonly known as gamma-linolenic acid. It is classified as a polyunsaturated fatty acid with the molecular formula and a molecular weight of 278.43 g/mol. This compound is notable for its presence in various plant oils, particularly in evening primrose oil and borage oil, where it serves as an essential fatty acid necessary for human health. It is recognized under the CAS number 506-26-3 and has several synonyms including all-cis-6,9,12-octadecatrienoic acid and gamma-linolenic acid .
The synthesis of (6Z,9Z,12Z)-6,9,12-octadecatrienoic acid typically involves the extraction from natural sources or through chemical synthesis methods that include the following:
The molecular structure of (6Z,9Z,12Z)-6,9,12-octadecatrienoic acid features:
The structural representation can be described using its SMILES notation: C(CCCC\C=C/C\C=C/C\C=C/CCCCC)(=O)O
, which illustrates the arrangement of carbon atoms and double bonds .
(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid can participate in various chemical reactions:
These reactions are significant in both synthetic organic chemistry and biochemistry for modifying fatty acids for various applications.
The mechanism of action of (6Z,9Z,12Z)-6,9,12-octadecatrienoic acid primarily revolves around its role in human physiology:
Research indicates that gamma-linolenic acid supplementation can lead to improved health outcomes related to inflammatory diseases .
The physical and chemical properties of (6Z,9Z,12Z)-6,9,12-octadecatrienoic acid include:
These properties are crucial for understanding how it behaves under various conditions during storage and application .
(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid has several scientific applications:
Research continues into its potential therapeutic applications and benefits in various health contexts .
This detailed overview encapsulates the significance of (6Z,9Z,12Z)-6,9,12-octadecatrienoic acid within biochemical research and industrial applications.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2